Cas no 5522-43-0 (1-Nitropyrene)
1-Nitropyrene Chemical and Physical Properties
Names and Identifiers
-
- 1-Nitropyrene
- 1-nitro-Pyrene
- 1-nitropyrne
- 3-Nitropyrene
- NITROPYRENE
- Nitropyrene,Mono-,Di-,Tri-Tetra,isomers
- Pyrene,1-nitro
- NSC 81340
- Pyrene, 1-nitro-
- Pyrene, nitro-
- 1-Nitropyrene [Nitroarenes]
- ALRLPDGCPYIVHP-UHFFFAOYSA-N
- TD1665I8Q4
- 1-Nitropyrene [Polycyclic aromatic compounds]
- DSSTox_CID_983
- NCIOpen2_004479
- DSSTox_RID_75905
- DSSTox_GSID_20983
- BIDD:ER0532
- NSC81340
- Tox2
-
- MDL: MFCD00004138
- Inchi: 1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
- InChI Key: ALRLPDGCPYIVHP-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=CC=C3C=CC=C4C=CC=1C2=C43)=O
- BRN: 1882811
Computed Properties
- Exact Mass: 247.06300
- Monoisotopic Mass: 247.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 45.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.1699 (rough estimate)
- Melting Point: 150.0 to 155.0 deg-C
- Boiling Point: 390.29°C (rough estimate)
- Flash Point: 223.5ºC
- Refractive Index: 1.5300 (estimate)
- PSA: 45.82000
- LogP: 5.01540
- Solubility: Not determined
1-Nitropyrene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H341-H350-H372-H413
- Warning Statement: P201-P202-P260-P264-P270-P273-P280-P308+P313-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 40
- Safety Instruction: S22-S36/37/39-S45-S36/37
- RTECS:UR2480000
-
Hazardous Material Identification:
- Safety Term:S36/37;S45
- Storage Condition:2-8°C
- HazardClass:IRRITANT
- TSCA:T
- Risk Phrases:R20/21/22; R40
1-Nitropyrene Customs Data
- HS CODE:2904209090
- Customs Data:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-Nitropyrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N829208-25g |
1-Nitropyrene |
5522-43-0 | >98.0%(GC) | 25g |
1,412.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0419-25G |
1-Nitropyrene |
5522-43-0 | >98.0%(GC) | 25g |
¥1230.00 | 2024-04-16 | |
| TRC | N519950-1g |
1-Nitropyrene |
5522-43-0 | 1g |
$ 58.00 | 2023-09-06 | ||
| TRC | N519950-5g |
1-Nitropyrene |
5522-43-0 | 5g |
$114.00 | 2023-05-17 | ||
| TRC | N519950-10g |
1-Nitropyrene |
5522-43-0 | 10g |
$181.00 | 2023-05-17 | ||
| TRC | N519950-25g |
1-Nitropyrene |
5522-43-0 | 25g |
$334.00 | 2023-05-17 | ||
| Chemenu | CM308982-100g |
1-Nitropyrene |
5522-43-0 | 97% | 100g |
$325 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25565-25g |
1-Nitropyrene |
5522-43-0 | 97% | 25g |
¥846.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25565-5g |
1-Nitropyrene |
5522-43-0 | 97% | 5g |
¥201.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25565-1g |
1-Nitropyrene |
5522-43-0 | 97% | 1g |
¥56.0 | 2024-07-18 |
1-Nitropyrene Suppliers
1-Nitropyrene Related Literature
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Robert Laumbach,Jian Tong,Lin Zhang,Pamela Ohman-Strickland,Alan Stern,Nancy Fiedler,Howard Kipen,Kathie Kelly-McNeil,Paul Lioy,Junfeng Zhang J. Environ. Monit. 2009 11 153
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Robert Laumbach,Jian Tong,Lin Zhang,Pamela Ohman-Strickland,Alan Stern,Nancy Fiedler,Howard Kipen,Kathie Kelly-McNeil,Paul Lioy,Junfeng Zhang J. Environ. Monit. 2009 11 153
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3. Mono- and di-nitroalkyl-(cycloalkyl-)pyrenes in superacid media: dihydroxyiminium-(oxoiminium-)pyrenium dications; cyclisation to long-lived oxazoline-(and 1,2-oxazine-)pyrenium ions, ring opening to form nitrosoalkylpyrenium and nitroso radical cation salts with unprecedented stabilityKenneth K. Laali,Simon Bolvig,Poul Erik Hansen J. Chem. Soc. Perkin Trans. 2 1995 537
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Bihag Anothumakkool,Pierre-Louis Taberna,Barbara Daffos,Patrice Simon,Yuman Sayed-Ahmad-Baraza,Chris Ewels,Thierry Brousse,Joel Gaubicher J. Mater. Chem. A 2017 5 1488
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Kylie Wheelock,Junfeng (Jim) Zhang,Rob McConnell,Deliang Tang,Heather E. Volk,Ya Wang,Julie B. Herbstman,Shuang Wang,David H. Phillips,David Camann,Jicheng Gong,Frederica Perera Environ. Sci.: Processes Impacts 2018 20 780
Additional information on 1-Nitropyrene
Recent Advances in the Study of 1-Nitropyrene (CAS 5522-43-0): Implications for Chemical and Biomedical Research
1-Nitropyrene (1-NP), a polycyclic aromatic hydrocarbon (PAH) derivative with the CAS number 5522-43-0, has garnered significant attention in recent years due to its environmental persistence, potential carcinogenicity, and role as a model compound for studying nitro-PAH toxicity. This research brief synthesizes the latest findings on 1-NP, focusing on its chemical properties, environmental impact, toxicological mechanisms, and potential biomedical applications.
Recent studies have highlighted the environmental ubiquity of 1-NP, particularly in urban areas where it is emitted as a byproduct of diesel combustion. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), have enabled more accurate detection and quantification of 1-NP in environmental samples. These advancements have revealed that 1-NP concentrations in particulate matter (PM2.5) correlate strongly with traffic density, raising concerns about long-term exposure risks for urban populations.
At the molecular level, new research has elucidated the mechanisms by which 1-NP exerts its genotoxic effects. Studies using in vitro models demonstrate that 1-NP undergoes metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form reactive intermediates that form DNA adducts. These adducts, if not properly repaired, can lead to mutations and ultimately carcinogenesis. Interestingly, recent work has identified specific nucleotide excision repair (NER) pathway deficiencies that exacerbate 1-NP-induced DNA damage, suggesting potential biomarkers for susceptibility screening.
The toxicological profile of 1-NP has also been expanded through innovative animal models. A 2023 study employing CRISPR-modified mice with humanized metabolic pathways provided compelling evidence that 1-NP exposure leads to not only pulmonary tumors but also hepatic and renal pathologies. These findings challenge the traditional view of 1-NP as primarily a respiratory carcinogen and underscore the need for comprehensive risk assessment approaches that account for systemic effects.
On the biomedical front, researchers have begun exploring the paradoxical potential of 1-NP derivatives in therapeutic applications. Several recent patents describe novel 1-NP analogs designed as prodrugs that release nitric oxide (NO) under specific enzymatic conditions. These compounds show promise as targeted therapies for conditions involving vascular dysfunction, with early-stage clinical trials demonstrating improved bioavailability and reduced off-target effects compared to traditional NO donors.
Emerging detection technologies are revolutionizing 1-NP monitoring. A 2024 publication in Analytical Chemistry reported the development of antibody-based biosensors capable of detecting 1-NP at parts-per-trillion levels in biological fluids. This breakthrough could enable large-scale epidemiological studies to better establish exposure-disease relationships and inform regulatory standards.
Regulatory agencies worldwide are responding to these scientific advances. The European Chemicals Agency (ECHA) recently proposed reclassifying 1-NP under REACH regulations based on new evidence of its endocrine-disrupting potential. Concurrently, the U.S. EPA has initiated a comprehensive review of 1-NP's reference dose and cancer potency factors, with preliminary results suggesting these values may need significant downward revision to adequately protect public health.
Future research directions highlighted in recent literature include: (1) development of more sensitive biomarkers for 1-NP exposure and early biological effects, (2) exploration of microbial degradation pathways for environmental remediation, and (3) optimization of 1-NP-derived compounds for pharmaceutical applications. The continued investigation of 1-NP serves as both a critical public health priority and a valuable case study in the complex interplay between environmental chemistry and human biology.
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